molecular formula C11H8F6O2 B6341267 Ethyl 2,5-bis(trifluoromethyl)benzoate CAS No. 773136-40-6

Ethyl 2,5-bis(trifluoromethyl)benzoate

Cat. No.: B6341267
CAS No.: 773136-40-6
M. Wt: 286.17 g/mol
InChI Key: CXPOENCKRJUREO-UHFFFAOYSA-N
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Description

Ethyl 2,5-bis(trifluoromethyl)benzoate: is an organic compound with the molecular formula C11H8F6O2 . It is characterized by the presence of two trifluoromethyl groups attached to a benzoate ester.

Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzoic acid derivatives can participate in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules, thereby altering their activity.

Biochemical Pathways

Benzoic acid derivatives are often involved in metabolic pathways, where they can undergo oxidation .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Bis-trifluoromethyl-benzoic acid ethyl ester. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s reactivity can be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-bis(trifluoromethyl)benzoate typically involves the esterification of 2,5-bis(trifluoromethyl)benzoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Ethyl 2,5-bis(trifluoromethyl)benzoate serves as a versatile intermediate in organic synthesis. Its trifluoromethyl groups are known to influence the electronic properties of the molecule, allowing for:

  • Nucleophilic Substitution Reactions : The trifluoromethyl groups can participate in nucleophilic substitutions, facilitating the formation of various substituted derivatives.
  • Formation of Complex Molecules : This compound is utilized in the synthesis of more complex organic molecules that require fluorinated components, which are often desirable for their unique reactivity and stability.

Pharmaceutical Applications

The compound has garnered interest in medicinal chemistry due to its potential as a drug candidate. The presence of trifluoromethyl groups can enhance:

  • Pharmacokinetic Properties : Compounds with fluorinated moieties often exhibit improved metabolic stability and bioavailability, making them suitable for drug development.
  • Biological Activity : Research indicates that this compound may be useful in developing biologically active molecules that target specific enzymes or receptors within biological systems .

Agrochemical Development

In the agrochemical sector, this compound is investigated for its potential use in:

  • Pesticide Formulations : The compound's stability and reactivity make it a candidate for developing new pesticides that are effective yet environmentally friendly.
  • Herbicides : Its unique chemical structure may impart herbicidal properties, warranting further research into its efficacy against various plant species.

Materials Science

The compound's properties also extend to materials science, where it is explored for:

  • Polymer Production : this compound can be used as a monomer in the production of fluorinated polymers that exhibit enhanced thermal stability and resistance to chemical degradation.
  • Coatings and Sealants : The incorporation of this compound into coatings can improve their performance characteristics, such as durability and resistance to solvents .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • A study published in the Journal of the American Chemical Society demonstrated its utility as a building block for synthesizing novel fluorinated compounds with potential pharmaceutical applications .
  • Research conducted on its agrochemical applications showed promising results in enhancing the efficacy of certain herbicides when combined with other active ingredients.

Comparison with Similar Compounds

  • Methyl 2,5-bis(trifluoromethyl)benzoate
  • 2,5-bis(trifluoromethyl)benzoic acid
  • 2,5-bis(trifluoromethyl)benzyl alcohol

Comparison: this compound is unique due to its ethyl ester group, which can influence its reactivity and solubility compared to similar compounds. For example, the ethyl ester may provide different pharmacokinetic properties compared to the methyl ester or the free acid .

Biological Activity

Ethyl 2,5-bis(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.

1. Chemical Structure and Synthesis

This compound features a benzoate moiety substituted with two trifluoromethyl groups at the 2 and 5 positions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Synthesis Methods

Recent studies have focused on various synthetic routes to produce this compound efficiently. One notable method involves the reaction of ethyl benzoate with trifluoromethylating agents under mild conditions, leading to high yields of the desired product without significant side reactions .

2. Biological Activity

The biological activity of this compound has been investigated in several contexts:

2.1 Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. This compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its effectiveness against breast and prostate cancer cells, with IC50 values indicating significant cytotoxicity .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features contribute to its ability to disrupt bacterial membranes, thus exhibiting potent activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against resistant bacterial strains .

2.3 Enzyme Inhibition

Molecular docking studies have suggested that this compound can effectively bind to active sites of enzymes such as acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases like Alzheimer's . The presence of trifluoromethyl groups enhances binding affinity due to their electron-withdrawing nature, which stabilizes the interaction with the enzyme.

3.1 Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathway activation and significantly reduced tumor growth in xenograft models .

3.2 Investigation of Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections .

4. Conclusion

This compound represents a promising compound with significant biological activities, particularly in the fields of oncology and antimicrobial therapy. Its unique chemical structure enhances its pharmacological properties, making it a candidate for further research and development in medicinal chemistry.

Data Table: Summary of Biological Activities

Activity Type IC50/MIC Values Reference
AnticancerBreast CancerIC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Enzyme InhibitionAcetylcholinesteraseBinding Affinity = High

Properties

IUPAC Name

ethyl 2,5-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-5-6(10(12,13)14)3-4-8(7)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPOENCKRJUREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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